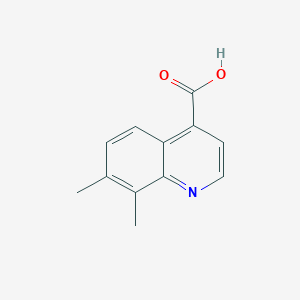

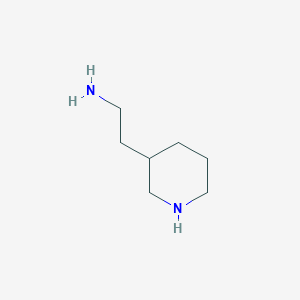

7,8-Dimethylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7,8-Dimethylquinoline-4-carboxylic acid is a synthetic compound that is widely used in scientific research. It belongs to the quinoline family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Photolabile Protecting Groups

7,8-Dimethylquinoline-4-carboxylic acid derivatives have been explored for their use as photolabile protecting groups. For example, 8-bromo-7-hydroxyquinoline (BHQ) based on a similar structure has shown greater single photon quantum efficiency compared to other photolabile groups, with applications for in vivo use due to its sensitivity to multiphoton-induced photolysis. It is notable for its increased solubility, low fluorescence, and usefulness as a caging group for biological messengers (Fedoryak & Dore, 2002).

Antibacterial Properties

The 6,7, and 7,8-disubstituted quinoline-3-carboxylic acids, structurally similar to 7,8-Dimethylquinoline-4-carboxylic acid, have been synthesized and shown significant antibacterial activities. Among these, some compounds exhibited more potent effects than oxolinic acid against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Koga et al., 1980).

Synthesis of Heterocyclic Compounds

7,8-Dimethylquinoline-4-carboxylic acid and its analogs have been used in the synthesis of various heterocyclic compounds, such as formazans and quinolones, which have applications in industrial and medical fields. These compounds are explored for their potential in creating analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. They are particularly examined for their anticancer properties and activity against the HIV virus (Aydemir & Kaban, 2018).

Photocleavage Efficiency

Studies have investigated the effects of aromatic substituents on the photocleavage efficiency of compounds like 1-Acyl-7-nitroindolines, which are structurally related to 7,8-Dimethylquinoline-4-carboxylic acid. Such research aids in understanding how different substituents can enhance or reduce the efficiency of photocleavage, a process critical in photolabile protecting group applications (Papageorgiou & Corrie, 2000).

Safety and Hazards

The safety information available indicates that “7,8-Dimethylquinoline-4-carboxylic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the development of new quinoline derivatives, including “7,8-Dimethylquinoline-4-carboxylic acid”, could be a promising area of research in the future .

Mechanism of Action

Mode of Action

Quinoline derivatives, in general, are known to interact with various biological targets through nucleophilic and electrophilic substitution reactions .

Biochemical Pathways

Quinoline derivatives have been found to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

properties

IUPAC Name |

7,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-4-9-10(12(14)15)5-6-13-11(9)8(7)2/h3-6H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROOOGKOFBRASO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=CC(=C2C=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dimethylquinoline-4-carboxylic acid | |

CAS RN |

1092288-48-6 |

Source

|

| Record name | 7,8-dimethylquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide](/img/structure/B2914829.png)

![Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2914831.png)

![5-(3-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914833.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2914834.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2914838.png)

![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2914841.png)